molecular formula C18H17ClN4O2 B8806187 (S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

(S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B8806187
M. Wt: 356.8 g/mol
InChI Key: CVBYUIZTUMXADS-AWEZNQCLSA-N
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Description

Benzyl (2S)-2-{8-chloroimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a pyrrolidine ring, an imidazo[1,5-a]pyrazine moiety, and a benzyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrazine ring.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazo[1,5-a]pyrazine core.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-{8-chloroimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Benzyl (2S)-2-{8-chloroimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyrazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2-{8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate: This compound has a similar structure but with an amino and bromo substitution instead of chloro.

    Benzyl (2S)-2-{8-hydroxyimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate: This compound features a hydroxy group instead of a chloro group.

Uniqueness

Benzyl (2S)-2-{8-chloroimidazo[1,5-a]pyrazin-3-yl}pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of the chloro group can enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

benzyl (2S)-2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H17ClN4O2/c19-16-15-11-21-17(22(15)10-8-20-16)14-7-4-9-23(14)18(24)25-12-13-5-2-1-3-6-13/h1-3,5-6,8,10-11,14H,4,7,9,12H2/t14-/m0/s1

InChI Key

CVBYUIZTUMXADS-AWEZNQCLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=C4N3C=CN=C4Cl

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NC=C4N3C=CN=C4Cl

Origin of Product

United States

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